molecular formula C12H10N2O2 B8282037 ethyl 3-cyano-1H-indole-5-carboxylate

ethyl 3-cyano-1H-indole-5-carboxylate

Cat. No.: B8282037
M. Wt: 214.22 g/mol
InChI Key: MHCHWVHWNHOBFW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-1H-indole-5-carboxylate is an indole derivative characterized by a cyano (-CN) group at position 3 and an ethoxycarbonyl (-COOEt) group at position 3. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products. The ester group at position 5 may contribute to solubility in organic solvents and serve as a handle for further derivatization.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

ethyl 3-cyano-1H-indole-5-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-11-10(5-8)9(6-13)7-14-11/h3-5,7,14H,2H2,1H3

InChI Key

MHCHWVHWNHOBFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Functional Group Effects

The positions and types of substituents on the indole ring critically influence physical, chemical, and biological properties. Key comparisons include:

Compound Name Substituent Positions & Groups Key Properties/Applications Reference
Ethyl 3-cyano-1H-indole-5-carboxylate 3-CN, 5-COOEt Potential reactivity at C3; ester hydrolysis for drug prodrugs -
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOEt Higher lipophilicity due to methoxy; used in fluorescence probes
Methyl 5-hydroxy-1H-indole-2-carboxylate 5-OH, 2-COOCH₃ Polar hydroxyl group enhances aqueous solubility; precursor for anticancer agents
3-(1H-Imidazol-5-yl)-7-chloro-1H-indole 3-imidazolyl, 7-Cl Bioactivity in kinase inhibition; chlorine enhances metabolic stability
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-NH₂, 3-CH₃, 2-COOCH₃ Amino group enables conjugation; methyl group steric effects

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at C3 in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in , -NH₂ in ), which alter ring electronics and reactivity. Cyano groups may stabilize negative charges or participate in dipolar interactions, whereas methoxy or amino groups enhance nucleophilicity.
  • Position of Ester Group: Ester groups at C5 (target compound) versus C2 (e.g., ) affect molecular shape and binding interactions. C5 esters may orient the molecule differently in enzyme active sites compared to C2 analogs.

Preparation Methods

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Acid Catalyst: Concentrated HCl or polyphosphoric acid

  • Solvent: Ethanol or acetic acid

  • Yield: 40–55% (estimated from analogous indole syntheses)

Advantages:

  • Compatibility with electron-withdrawing groups (e.g., cyano, ester).

  • Scalable to multi-gram quantities.

Limitations:

  • Requires pre-functionalized phenylhydrazine, increasing synthetic steps.

  • Competing side reactions at high temperatures reduce yield.

GaCl₃-Catalyzed C–H Cyanation of Indole Intermediates

Direct cyanation at the indole 3-position avoids multi-step functionalization. Wang et al. (2019) demonstrated that treating ethyl 1H-indole-5-carboxylate with N-cyanosuccinimide (NCS) and GaCl₃ in dichloromethane selectively introduces the cyano group at the 3-position. This method leverages the electrophilic nature of NCS and the Lewis acid’s ability to activate the indole ring.

Optimization Insights:

  • Catalyst Loading: 10 mol% GaCl₃

  • Reaction Time: 12–24 hours

  • Yield: 68–72% (reported for analogous 3-cyanoindoles)

Advantages:

  • High regioselectivity for the 3-position.

  • Mild conditions compared to traditional nitration-cyanidation sequences.

Limitations:

  • Requires purified indole starting material.

  • GaCl₃’s moisture sensitivity necessitates inert atmosphere handling.

Nucleophilic Aromatic Substitution (SNAr) with Reductive Cyclization

A flow synthesis route developed by recent research (source) utilizes 2-chloro-5-nitrobenzoic acid ethyl ester and ethyl cyanoacetate in a tandem SNAr and reductive cyclization sequence. The nitro group facilitates SNAr displacement by ethyl cyanoacetate’s enolate, followed by hydrogenation over Raney nickel to cyclize the intermediate into the indole core.

Protocol Summary:

  • SNAr Conditions: K₂CO₃, DMF, 60°C, 4 hours.

  • Reduction: H₂ (1 atm), Raney Ni, EtOAc, 25°C, 2 hours.

  • Overall Yield: 50–60%.

Advantages:

  • Continuous flow setup enhances reproducibility and scalability.

  • Avoids harsh acids or high temperatures.

Limitations:

  • Multi-step purification required after SNAr.

  • Nitro group reduction may over-reduce sensitive functionalities.

Condensation-Esterification Sequential Approach

Adapted from Alectinib synthesis protocols (source), this method involves:

  • Acylation: Treating 3-cyano-1H-indole-5-carboxylic acid with trichloroacetyl chloride to form the mixed anhydride.

  • Esterification: Reacting the anhydride with ethanol in the presence of triethylamine to yield the ethyl ester.

Critical Parameters:

  • Acylation Solvent: Dry THF, 0°C to room temperature.

  • Esterification Base: Triethylamine (2.5 equiv).

  • Yield: 75–80% (isolated for analogous esters).

Advantages:

  • High-yielding, two-step process.

  • Industrially viable with commodity reagents.

Limitations:

  • Trichloroacetyl chloride’s toxicity demands rigorous safety protocols.

  • Anhydride intermediates require low-temperature handling.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Regioselectivity Cost Efficiency
Fischer Indole Synthesis40–55ModerateModerateLow
GaCl₃-Catalyzed Cyanation68–72HighHighModerate
SNAr-Reductive Cyclization50–60HighHighHigh
Condensation-Esterification75–80IndustrialN/AHigh

Key Observations:

  • The GaCl₃-catalyzed cyanation offers superior regioselectivity and is ideal for lab-scale synthesis.

  • SNAr-reductive cyclization excels in continuous manufacturing environments.

  • Condensation-esterification provides the highest yields but involves hazardous reagents.

Q & A

Q. What are the common synthetic routes for ethyl 3-cyano-1H-indole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

  • Cyanation : Introducing the cyano group at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Esterification : The carboxylate group at the 5-position is often introduced using ethyl chloroformate or via ester exchange under acidic/basic conditions.
    Key optimization parameters include:
  • Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., triethylamine) to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for cyanation; ethanol or THF for esterification .
  • Temperature : Controlled heating (60–100°C) to balance reaction rate and side-product formation .

Q. How is this compound characterized using spectroscopic methods?

Standard characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for indole NH (~10–12 ppm), ethyl ester protons (1.3–1.4 ppm for CH₃, 4.2–4.4 ppm for CH₂), and aromatic protons (6.8–8.2 ppm).
    • ¹³C NMR : Signals for the cyano carbon (~115 ppm) and ester carbonyl (~165 ppm) .
  • IR Spectroscopy : Stretching bands for C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing cyano group activates the indole ring for electrophilic attacks but deactivates adjacent positions for nucleophilic substitution. Key considerations:

  • Regioselectivity : The 3-cyano group directs nucleophiles to the 4- or 6-position due to resonance and inductive effects .
  • Reaction Conditions : Use of strong nucleophiles (e.g., amines, thiols) in polar solvents (DMF, DMSO) at elevated temperatures (80–120°C) to overcome electron deficiency .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

Hydrogen bonding governs molecular aggregation:

  • Intermolecular Interactions : The indole NH forms hydrogen bonds with ester carbonyl oxygen (N–H···O=C) or cyano groups (N–H···N≡C), creating 1D chains or 2D sheets .
  • Graph Set Analysis : Use Etter’s notation (e.g., R₂²(8) motifs) to classify hydrogen-bonding patterns in crystallographic data .
  • Software Tools : SHELX suite refines H-bond geometries and validates packing motifs .

Q. How can factorial design optimize the synthesis yield of this compound?

A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:

  • Response Surface Methodology (RSM) : Models yield (%) as a function of variables to identify optimal conditions .
  • Interaction Effects : For example, high catalyst loading may compensate for lower temperatures in cross-coupling steps .

Q. What challenges arise in resolving structural data contradictions between crystallographic software?

Discrepancies in bond lengths/angles may stem from:

  • Refinement Algorithms : SHELXL (least-squares) vs. CRYSTAL (DFT-based) handle disorder or thermal motion differently .
  • Validation Tools : Cross-check with PLATON or Mercury to flag outliers (e.g., unusual torsion angles) .

Q. How are puckering parameters of the indole ring analyzed computationally?

  • Cremer-Pople Parameters : Calculate ring puckering amplitude (Q) and phase angles (θ, φ) from atomic coordinates .
  • Software : Use Gaussian or ORCA for geometry optimization, then export coordinates to CrystalExplorer for visualization .

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